Cas no 189333-18-4 (Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate)
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
- 3-Azaspiro[5.5]undec-7-ene-3-carboxylic acid, 9-oxo-, phenylmethyl ester
- 9-oxo-3-Azaspiro[5.5]undec-7-ene-3-carboxylic acid phenylmethyl ester
- benzyl 9-oxo-3-azaspiro[5.5]undec-10-ene-3-carboxylate
- 189333-18-4
- GZXUPVALIYWMTB-UHFFFAOYSA-N
- SCHEMBL314256
- Benzyl9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
- EN300-204422
- CS-0449389
- ALBB-034327
- AKOS016013802
- benzyl 9-oxo-3-aza-spiro[5.5]undec-7-ene-3-carboxylate
- J-519816
- 9-oxo-3-aza-spiro[5.5]undec-7-ene-3-carboxylic acid benzyl ester
- A1-08515
- DTXSID40634060
- DA-35364
-
- MDL: MFCD26743504
- Inchi: 1S/C18H21NO3/c20-16-6-8-18(9-7-16)10-12-19(13-11-18)17(21)22-14-15-4-2-1-3-5-15/h1-6,8H,7,9-14H2
- InChI Key: GZXUPVALIYWMTB-UHFFFAOYSA-N
- SMILES: O(CC1C=CC=CC=1)C(N1CCC2(C=CC(CC2)=O)CC1)=O
Computed Properties
- Exact Mass: 299.15214353g/mol
- Monoisotopic Mass: 299.15214353g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 443
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.6
- Topological Polar Surface Area: 46.6Ų
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A289000652-1g |
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 1g |
$816.00 | 2023-09-02 | |
| Chemenu | CM138892-1g |
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 1g |
$931 | 2021-08-05 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00295-100mg |
benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 100mg |
¥1221.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00295-250mg |
benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 250mg |
¥1947.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00295-500mg |
benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 500mg |
¥3246.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00295-1g |
benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 1g |
¥4863.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBES00295-5g |
benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 5g |
¥14592.0 | 2024-04-23 | |
| Chemenu | CM138892-1g |
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate |
189333-18-4 | 95% | 1g |
$*** | 2023-03-29 | |
| 1PlusChem | 1P002IRU-50mg |
3-Azaspiro[5.5]undec-7-ene-3-carboxylic acid, 9-oxo-, phenylMethyl ester |
189333-18-4 | 95% | 50mg |
$269.00 | 2024-06-17 | |
| 1PlusChem | 1P002IRU-100mg |
3-Azaspiro[5.5]undec-7-ene-3-carboxylic acid, 9-oxo-, phenylMethyl ester |
189333-18-4 | 95% | 100mg |
$369.00 | 2024-06-17 |
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Suppliers
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate Related Literature
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Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
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Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
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Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
Additional information on Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate
Introduction to Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate (CAS No. 189333-18-4)
Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate, identified by its CAS number 189333-18-4, is a compound of significant interest in the field of chemical and biomedical research. This spirocyclic structure, characterized by its unique azaspiro framework, has garnered attention due to its potential applications in pharmaceutical development and synthetic chemistry.
The molecular architecture of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate consists of a spirocyclic core, which is a fusion of two heterocyclic rings, specifically an azacycloalkane and a cycloalkene. This distinctive structural motif imparts unique electronic and steric properties, making it a valuable scaffold for designing novel bioactive molecules. The presence of the carbonyl group and the azaspiro ring system enhances its reactivity, allowing for diverse functionalization strategies that can be tailored for specific biological targets.
In recent years, there has been growing interest in spirocyclic compounds due to their potential to exhibit enhanced binding affinity and selectivity in drug design. The 9-oxo-3-azaspiro[5.5]undec-7-ene moiety, in particular, has been investigated for its role in modulating various biological pathways. Studies have shown that derivatives of this scaffold can interact with enzymes and receptors in a manner that is distinct from conventional pharmacophores.
One of the most compelling aspects of Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate is its utility as a building block for the synthesis of more complex molecules. The benzyl ester functionality provides a versatile handle for further chemical modifications, enabling researchers to explore a wide range of structural variations. This flexibility has been exploited in the development of novel inhibitors and agonists targeting therapeutic areas such as oncology, neurology, and inflammation.
Recent advancements in computational chemistry have further enhanced the understanding of the interactions between Benzyl 9-oxo-3-azaspiro[5.5]undec-7-ene-3-carboxylate and biological targets. Molecular docking studies have revealed that this compound can bind to specific pockets on proteins with high affinity, suggesting its potential as a lead compound for drug discovery. These findings are supported by experimental data showing that certain derivatives exhibit promising pharmacological activity in vitro.
The synthesis of Benzyl 9-oxyo3azaspiro[55]undec7ene3carboxylate presents unique challenges due to its complex stereochemistry. However, recent methodological improvements have made it more accessible to synthetic chemists. Techniques such as asymmetric catalysis and transition-metal-catalyzed reactions have enabled the efficient construction of this scaffold with high enantioselectivity. These advancements have not only facilitated the production of pure samples but also opened up new avenues for structural diversification.
In the context of drug development, the pharmacokinetic properties of Benzyl 9-oxyo3azaspiro[55]undec7ene3carboxylate are crucial considerations. Preliminary studies suggest that this compound exhibits favorable solubility and metabolic stability, making it a promising candidate for further preclinical evaluation. Additionally, its bioisosteric properties with other known pharmacophores may offer advantages in terms of drug-like characteristics.
The role of computational modeling in optimizing the properties of Benzyl 9-oxyo3azaspiro[55]undec7ene3carboxylate cannot be overstated. By integrating experimental data with theoretical predictions, researchers can identify key structural features that contribute to biological activity. This approach has been instrumental in refining lead compounds into more effective therapeutic agents.
The future prospects for Benzyl 9-oxyo3azaspiro[55]undec7ene3carboxylate are vast and exciting. As our understanding of biological mechanisms continues to evolve, new opportunities will arise for exploiting this scaffold in innovative ways. Whether through targeted derivatization or interdisciplinary collaborations, the potential applications of this compound are boundless.
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